molecular formula C12H7ClF2O B11870277 1-(Difluoromethyl)naphthalene-6-carbonyl chloride

1-(Difluoromethyl)naphthalene-6-carbonyl chloride

Katalognummer: B11870277
Molekulargewicht: 240.63 g/mol
InChI-Schlüssel: IWQDDMJUDJQKIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)naphthalene-6-carbonyl chloride is an organic compound with the molecular formula C₁₂H₇ClF₂O. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and carbonyl chloride functional groups.

Vorbereitungsmethoden

The synthesis of 1-(Difluoromethyl)naphthalene-6-carbonyl chloride typically involves the introduction of the difluoromethyl group and the carbonyl chloride group onto the naphthalene ring. One common method involves the reaction of naphthalene with difluoromethylating agents followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety. These methods are designed to produce the compound in larger quantities while maintaining high purity .

Analyse Chemischer Reaktionen

1-(Difluoromethyl)naphthalene-6-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethyl)naphthalene-6-carbonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Difluoromethyl)naphthalene-6-carbonyl chloride depends on its specific application. In chemical reactions, the carbonyl chloride group acts as an electrophile, readily reacting with nucleophiles to form new bonds. The difluoromethyl group can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethyl)naphthalene-6-carbonyl chloride can be compared to other naphthalene derivatives, such as:

Eigenschaften

Molekularformel

C12H7ClF2O

Molekulargewicht

240.63 g/mol

IUPAC-Name

5-(difluoromethyl)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H7ClF2O/c13-11(16)8-4-5-9-7(6-8)2-1-3-10(9)12(14)15/h1-6,12H

InChI-Schlüssel

IWQDDMJUDJQKIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2)C(=O)Cl)C(=C1)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.